

# RGLS4326: A Targeted Oligonucleotide Therapeutic for Autosomal Dominant Polycystic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RGLS4326  |           |
| Cat. No.:            | B15604184 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Executive Summary**

Autosomal Dominant Polycystic Kidney Disease (ADPKD) is one of the most common monogenic disorders, characterized by the progressive development of fluid-filled cysts in the kidneys, ultimately leading to end-stage renal disease.[1][2] The underlying cause of ADPKD is mutations in the PKD1 or PKD2 genes, which encode for polycystin-1 (PC1) and polycystin-2 (PC2), respectively.[1][2] A growing body of evidence points to the upregulation of the microRNA-17 (miR-17) family in ADPKD, which contributes to disease progression by repressing the expression of PKD1 and PKD2.[3][4] RGLS4326 is a first-in-class, short, chemically modified antisense oligonucleotide designed to specifically inhibit miR-17, thereby de-repressing the translation of PKD1 and PKD2 and offering a potential disease-modifying therapy for ADPKD.[1][2] This technical guide provides a comprehensive overview of the preclinical and clinical development of RGLS4326, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and efficacy in various models of ADPKD.

#### Introduction to ADPKD and the Role of miR-17

ADPKD is a prevalent genetic disorder affecting millions worldwide.[1] The hallmark of the disease is the relentless growth of renal cysts, which leads to a gradual decline in kidney



function.[2] Excessive proliferation of cyst-lining epithelial cells is a key pathological feature of ADPKD.[2]

MicroRNAs (miRNAs) are small non-coding RNAs that play a crucial role in post-transcriptional gene regulation by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression.[3][5] The miR-17 family of miRNAs has been identified as a significant contributor to ADPKD pathogenesis.[3] Studies have shown that miR-17 is upregulated in both human and murine models of ADPKD.[3][6] This upregulation leads to the suppression of its target genes, including PKD1 and PKD2, thereby exacerbating cyst growth.[3][4] Genetic deletion of the miR-17~92 cluster has been shown to attenuate disease progression in preclinical models, highlighting the therapeutic potential of targeting miR-17.[3]

# RGLS4326: A Novel Anti-miR-17 Oligonucleotide

**RGLS4326** is a single-stranded, 9-nucleotide, chemically modified antisense oligonucleotide designed with full complementarity to the seed sequence of miR-17.[7][8] This design allows for potent and specific inhibition of the entire miR-17 family.[7] **RGLS4326** was identified through the screening of a diverse library of over 190 anti-miR-17 oligonucleotides, optimized for potency, stability, safety, and preferential distribution to the kidney.[8]

#### **Mechanism of Action**

**RGLS4326** functions by binding to mature miR-17, preventing it from interacting with its target mRNAs. This action displaces miR-17 from translationally active polysomes, leading to the derepression of miR-17 target genes, most notably Pkd1 and Pkd2.[1][9] The subsequent increase in the expression of PC1 and PC2 proteins is believed to slow down cyst proliferation and disease progression.[4][10]





Click to download full resolution via product page

**Figure 1:** Mechanism of Action of **RGLS4326** in ADPKD.

#### **Preclinical Data**

The therapeutic potential of **RGLS4326** has been extensively evaluated in a range of in vitro and in vivo preclinical models.



# **In Vitro Efficacy**

**RGLS4326** has demonstrated potent and dose-dependent inhibition of miR-17 function in various cell lines.

| Parameter                                | Cell Line         | Value          | Reference |
|------------------------------------------|-------------------|----------------|-----------|
| EC50 for miR-17<br>Inhibition            | HeLa cells        | 28.3 ± 4.0 nM  | [4]       |
| EC50 for miR-17 PD-<br>Sig De-repression | Mouse IMCD3 cells | 77.2 ± 20.2 nM | [4]       |

Table 1: In Vitro Potency of RGLS4326

Treatment with **RGLS4326** resulted in the de-repression of direct miR-17 target genes, including Pkd1 and Pkd2, in mouse inner medullary collecting duct (IMCD3) cells.[4] Furthermore, in primary cyst cultures derived from human ADPKD donors, **RGLS4326** treatment led to a global de-repression of predicted miR-17 target genes and increased the expression of PC1 and PC2 proteins by approximately 2-fold and 4-fold, respectively.[8] This ultimately suppressed the growth of primary human ADPKD cysts in vitro.[7][8]

#### In Vivo Efficacy in Animal Models

Subcutaneous administration of **RGLS4326** has shown significant efficacy in multiple mouse models of PKD.



| Animal Model              | Key Efficacy<br>Endpoints                                                                          | Outcome with<br>RGLS4326<br>Treatment                                   | Reference |
|---------------------------|----------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------|-----------|
| Pkd2+/- (Pkd2-KO)<br>mice | Kidney weight to body<br>weight (KW/BW) ratio,<br>Renal cyst formation,<br>Cyst cell proliferation | Significantly suppressed cyst formation and slowed disease progression. | [3]       |
| Pcy/CD1 mice              | Kidney morphology and histology                                                                    | Dose-dependent reduction in KW/BW and cyst index.                       | [11]      |
| Pkd1F/RC mice             | Serum creatinine,<br>Blood Urea Nitrogen<br>(BUN)                                                  | Improvements in key disease markers.                                    | [10]      |

Table 2: In Vivo Efficacy of RGLS4326 in Mouse Models of ADPKD

#### Pharmacokinetics, Distribution, and Metabolism

Pharmacokinetic studies in mice and monkeys have demonstrated that **RGLS4326** is rapidly absorbed after subcutaneous administration and preferentially distributes to the kidney.[8][9]

| Parameter                 | Species                      | Value     | Reference |
|---------------------------|------------------------------|-----------|-----------|
| Tmax (plasma)             | Wild-type mice (30 mg/kg SC) | ≤1 hour   | [8]       |
| Cmax (plasma)             | Wild-type mice (30 mg/kg SC) | 8.5 μg/mL | [8]       |
| Half-life (plasma)        | Wild-type mice (30 mg/kg SC) | <4 hours  | [8]       |
| Half-life (kidney)        | Mice and monkeys             | 8-11 days | [9]       |
| Plasma Protein<br>Binding | Across species               | 79% - 96% | [9]       |



#### Table 3: Pharmacokinetic Parameters of RGLS4326

**RGLS4326** is cleared rapidly from plasma primarily through tissue uptake and renal excretion, with a significant portion of the dose recovered intact in the urine.[9] Metabolism occurs minimally through nucleases, and the compound does not interact with cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.[9]

### **Clinical Development**

RGLS4326 has been evaluated in a Phase 1b clinical trial in patients with ADPKD.

#### Phase 1b Clinical Trial (NCT04536688)

This multicenter, open-label, adaptive design study evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of **RGLS4326** in patients with ADPKD.[10][12]

| Cohort | Dose                                       | Number of<br>Patients | Key Findings                                                                                               | Reference |
|--------|--------------------------------------------|-----------------------|------------------------------------------------------------------------------------------------------------|-----------|
| 1      | 1 mg/kg every<br>other week for 4<br>doses | 9                     | Statistically significant increases in urinary PC1 and PC2. Well-tolerated with no serious adverse events. | [10][13]  |
| 2      | 0.3 mg/kg                                  | -                     | Did not show the desired impact on PC1 and PC2 levels.                                                     | [14]      |

Table 4: Overview of **RGLS4326** Phase 1b Clinical Trial Results

The results from the first cohort provided clinical proof of mechanism, demonstrating target engagement in the kidneys.[6][10] However, the lack of a durable response and potential for off-target CNS effects at higher preclinical doses led Regulus Therapeutics to halt the



development of **RGLS4326** and pivot to a next-generation anti-miR-17 oligonucleotide, RGLS8429.[14][15]

# Experimental Protocols In Vitro miR-17 Inhibition Assay



Click to download full resolution via product page

Figure 2: Workflow for In Vitro miR-17 Inhibition Assay.

#### Methodology:

- HeLa cells are co-transfected with a luciferase reporter vector containing miR-17 binding sites in the 3'-UTR and varying concentrations of RGLS4326 or a control oligonucleotide.[11]
- After a 24-hour incubation period, luciferase activity is measured.[4]
- The ability of RGLS4326 to sequester miR-17 and de-repress the luciferase signal is quantified to determine the EC50.[11]

# In Vivo Efficacy Study in Pkd2-KO Mice





Click to download full resolution via product page

**Figure 3:** Experimental Workflow for In Vivo Efficacy Study.

#### Methodology:

- Pkd2 knockout (Pkd2-KO) mice are administered subcutaneous doses of RGLS4326 (20 mg/kg), a control oligonucleotide, or PBS at postnatal days 10, 11, 12, and 19.[3]
- At postnatal day 28, the mice are euthanized, and the kidneys are harvested.[3]
- The primary efficacy endpoint is the kidney weight to body weight (KW/BW) ratio.[3]
- Renal cyst proliferation is assessed by immunohistochemical staining for phospho-histone H3 (pHH3).[3]

#### Conclusion

**RGLS4326** represented a promising, targeted therapeutic approach for ADPKD by inhibiting the pathogenic activity of miR-17 and restoring the expression of key proteins, PC1 and PC2. Extensive preclinical studies demonstrated its ability to reduce cyst growth and improve kidney function in various models of the disease. While the Phase 1b clinical trial provided valuable



proof of mechanism, challenges related to durability of effect and potential off-target effects at higher doses led to the discontinuation of its development. Nevertheless, the research on **RGLS4326** has significantly advanced the understanding of miR-17's role in ADPKD and has paved the way for the development of next-generation antisense oligonucleotides with improved therapeutic profiles for this debilitating monogenic disorder.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide RGLS4326 for the treatment of polycystic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. pkdcure.org [pkdcure.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 67.222.32.150 [67.222.32.150]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery and preclinical evaluation of anti-miR-17 oligonucleotide RGLS4326 for the treatment of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Absorption, Distribution, Metabolism and Excretion of RGLS4326 in Mouse and Monkey, an Anti-miR-17 Oligonucleotide for the Treatment of Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulus Therapeutics Presents Additional Data from its Autosomal Dominant Polycystic Kidney Disease (ADPKD) Program at PKD Connect 2021 BioSpace [biospace.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulus Therapeutics Announces Completion of Dosing in the First Cohort of Phase 1b Clinical Trial of RGLS4326 for the Treatment of Patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD) [prnewswire.com]
- 13. kidneynews.org [kidneynews.org]



- 14. fiercebiotech.com [fiercebiotech.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [RGLS4326: A Targeted Oligonucleotide Therapeutic for Autosomal Dominant Polycystic Kidney Disease]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15604184#rgls4326-as-a-therapeuticfor-monogenic-disorders]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com